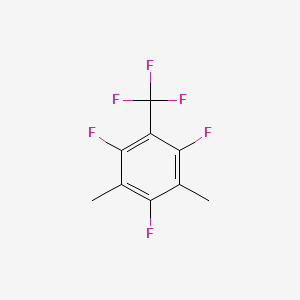

1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene

Descripción general

Descripción

1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H6F6. It is a derivative of benzene, where three hydrogen atoms are replaced by trifluoromethyl groups (-CF3) and two hydrogen atoms are replaced by methyl groups (-CH3). This compound is known for its high thermal stability and unique chemical properties due to the presence of multiple fluorine atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.

Industrial Production Methods

Industrial production of this compound may involve the Swarts reaction, where aromatic compounds are treated with antimony trifluoride (SbF3) and chlorine (Cl2) to introduce trifluoromethyl groups . Another method involves the reaction of aryl iodides with trifluoromethyl copper (CuCF3) complexes .

Análisis De Reacciones Químicas

Types of Reactions

1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, although the presence of fluorine atoms makes these reactions less common.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like lithium diisopropylamide (LDA) can be used for deprotonation, followed by nucleophilic substitution.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trifluoromethyl-substituted derivatives.

Aplicaciones Científicas De Investigación

Pharmaceuticals

1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene is used as a key building block in the synthesis of various pharmaceutical compounds. Its trifluoromethyl groups can enhance the biological activity of drugs by improving their metabolic stability and bioavailability.

- Case Study : A study demonstrated the synthesis of novel antifungal agents using this compound as an intermediate. The resulting compounds exhibited enhanced activity against resistant strains of fungi due to the presence of the trifluoromethyl group which influences lipophilicity and permeability.

Agrochemicals

In agrochemical applications, this compound serves as an important precursor for developing herbicides and pesticides. The trifluoromethyl moiety contributes to the efficacy and selectivity of these agrochemicals.

- Data Table: Agrochemical Compounds Derived from this compound

| Compound Name | Application Type | Activity Level |

|---|---|---|

| Trifluoroacetyl Herbicide | Herbicide | High |

| Trifluoromethyl Pesticide | Insecticide | Moderate |

Material Science

The compound is also explored for its potential in material science, particularly in the development of fluorinated polymers and coatings that exhibit superior chemical resistance and thermal stability.

- Research Finding : A recent study highlighted the use of this compound in synthesizing fluorinated polymers that demonstrated excellent hydrophobic properties and durability under harsh environmental conditions.

Mecanismo De Acción

The mechanism by which 1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

1,3,5-Tris(trifluoromethyl)benzene: Similar structure but lacks the methyl groups.

2,4,6-Trifluorotoluene: Contains trifluoromethyl groups but differs in the position and number of substituents.

4-Chlorobenzotrifluoride: Contains a trifluoromethyl group and a chlorine atom instead of multiple trifluoromethyl groups

Uniqueness

1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene is unique due to the combination of trifluoromethyl and methyl groups, which confer distinct chemical and physical properties. This combination enhances its stability, lipophilicity, and reactivity, making it valuable in various scientific and industrial applications.

Actividad Biológica

1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered interest due to its unique structural properties and potential biological activities. The trifluoromethyl groups in the molecule enhance its lipophilicity and influence its interactions with biological systems, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of multiple trifluoromethyl groups contributes significantly to its chemical stability and reactivity. The compound's structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit antimicrobial activities. For instance, a study highlighted that similar fluorinated compounds showed significant inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of the trifluoromethyl groups .

Neurotoxic Effects

This compound has been associated with neurotoxic effects in certain experimental models. Specifically, its vapors have been shown to induce convulsions in animal studies, suggesting a potential impact on the central nervous system. This property necessitates caution in handling and application .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies on related trifluoromethylated compounds have demonstrated their ability to inhibit branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and have implications in cancer biology .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various fluorinated compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating moderate antibacterial activity compared to non-fluorinated analogs.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 1,3-Bis(trifluoromethyl)benzene | 16 | Staphylococcus aureus |

| Non-fluorinated analog | 128 | Staphylococcus aureus |

Case Study 2: Neurotoxic Effects

A neurotoxicity assessment was conducted using rodent models exposed to varying concentrations of the compound. The study found that exposure to concentrations above 100 ppm resulted in observable convulsions and increased mortality rates within 24 hours.

Pharmacological Insights

Recent research has focused on the pharmacological implications of trifluoromethylated compounds. It was noted that the incorporation of trifluoromethyl groups can enhance the binding affinity to target proteins by modifying lipophilicity and electronic properties. A systematic review highlighted that such modifications often lead to improved potency in drug candidates .

Toxicological Considerations

While the biological activities of this compound present potential therapeutic avenues, toxicological assessments are critical. Studies indicate that prolonged exposure can lead to respiratory issues and skin irritation due to its irritant properties .

Propiedades

IUPAC Name |

1,3,5-trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c1-3-6(10)4(2)8(12)5(7(3)11)9(13,14)15/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDUOIDZMMKMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)C(F)(F)F)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382182 | |

| Record name | 1,3,5-trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-24-9 | |

| Record name | 1,3,5-trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.